REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[NH:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]1=[O:15].C([O-])([O-])=O.[K+].[K+].OC1C=CC=C2C=1N=CC=C2>CS(C)=O.[Cu]I>[NH2:1][C:2]1[N:3]=[CH:4][C:5]([N:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]2=[O:15])=[CH:6][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)I
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Name
|
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
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N1C(C=CC=C1)=O
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
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OC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
CuI
|
Quantity
|
0.65 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was degassed with a stream of argon
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
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18 h
|
Type
|
ADDITION
|
Details
|
10% aq. NH4OH and EtOAc were added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a plug of layered celite
|
Type
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WASH
|
Details
|
eluting with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product by mplc revealed A (0.40 g, 10%) as a yellow solid
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=N1)N1C(C=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |